Lewis X Trisaccharide, Methyl Glycoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

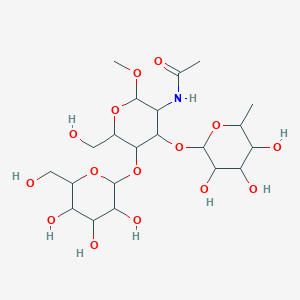

Lewis X Trisaccharide, Methyl Glycoside is an anti-inflammatory compound which binds to selectins . It is a glycoprotein found on the surface of red blood cells and is composed of a trisaccharide that is covalently attached to the protein .

Synthesis Analysis

The synthesis of Lewis X Trisaccharide, Methyl Glycoside involves the preparation of modified trichloroacetimidate galactosyl donors. These donors are then used in the glycosylation of an N-acetylglucosamine glycosyl acceptor . The resulting disaccharides are deprotected at O-3 of the glucosamine residue and fucosylated, giving access to the desired protected Le(x) analogues .Molecular Structure Analysis

Lewis X Trisaccharide, Methyl Glycoside contains a total of 76 bonds; 39 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 3 six-membered rings, 1 secondary amide (aliphatic), 8 hydroxyl groups, 2 primary alcohols, 6 secondary alcohols, and 6 ethers (aliphatic) .Physical And Chemical Properties Analysis

Lewis X Trisaccharide, Methyl Glycoside has a molecular weight of 543.52 and a molecular formula of C21H37NO15 .Wissenschaftliche Forschungsanwendungen

Application in O-Glycoside Formation

Scientific Field

Summary of Application

Lewis X Trisaccharide, Methyl Glycoside is used in the formation of O-glycosides. The O-glycoside bond is formed when a monosaccharide is condensed with either an aliphatic or aromatic alcohol, or another sugar moiety through an oxygen .

Methods of Application

The most common coupling reaction methodologies used for preparing the vast majority of O-glycosides include the Michael reaction, the Fischer reaction, the Koenigs-Knorr reaction, the Helferich reaction, the Fusion method, the Imidate reaction, the Glycal reaction, the Sulfur reaction, the armed-disarmed approach, unprotected anomeric carbon, unprotected glycosylations, the Miscellaneous leaving groups, and the Solid phase approach .

Results

This reaction has been employed for the preparation of O-glycosides that are used as substrates for detection and measurement of enzymatic activity of most of the known glycosidases .

Synthesis of Lewis X Trisaccharide Analogues

Scientific Field

Summary of Application

Lewis X Trisaccharide, Methyl Glycoside is used in the synthesis of Lewis X trisaccharide analogues. These analogues have been identified as cancer-associated carbohydrate antigens, particularly prevalent in colonic and liver adenocarcinomas .

Methods of Application

The synthesis involves the preparation of modified trichloroacetimidate galactosyl donors and their use in the glycosylation of an N-acetylglucosamine glycosyl acceptor .

Results

Three analogues of the Le x trisaccharide antigen in which the galactosyl residue is modified at O-4 as a methyloxy, deoxychloro or deoxyfluoro, were synthesized .

Synthesis of 3"- and 4"-deoxy-Lewis X Trisaccharides

Scientific Field

Summary of Application

Lewis X Trisaccharide, Methyl Glycoside is used in the synthesis of 3"- and 4"-deoxy-Lewis X trisaccharides .

Methods of Application

The synthesis involves stereoselective fucosylation of a disaccharide to provide a protected deoxy Lewis x trisaccharide .

Results

The synthesis resulted in the production of 3"- and 4"-deoxy-Lewis X trisaccharides .

Application in Glycolipid Synthesis

Scientific Field

Summary of Application

Lewis X Trisaccharide, Methyl Glycoside is used in the synthesis of glycolipids. A glycolipid displaying the dimeric Le x hexasaccharide (dimLe x) has been identified as a cancer-associated carbohydrate antigen, particularly prevalent in colonic and liver adenocarcinomas .

Methods of Application

The synthesis involves the preparation of the modified trichloroacetimidate galactosyl donors and their use in the glycosylation of an N-acetylglucosamine glycosyl acceptor .

Results

The synthesis resulted in the production of glycolipids displaying the dimeric Le x hexasaccharide (dimLe x) .

Application in Conformational Analysis

Scientific Field

Summary of Application

Lewis X Trisaccharide, Methyl Glycoside is used in conformational analysis studies. The Lewis X determinant is a trisaccharide fragment implicated as a specific differentiation antigen, tumor antigen, and key component of the ligand for the endothelial leukocyte adhesion molecule .

Methods of Application

The conformational analysis involves the use of molecular dynamics simulations .

Results

The analysis provides insights into the conformational and structural properties of the Lewis X determinant .

Application in Pharmaceutical Industry

Scientific Field

Summary of Application

Lewis X Trisaccharide, Methyl Glycoside is used in the pharmaceutical industry for the production of various drugs .

Methods of Application

The methods of application vary depending on the specific drug being produced .

Results

The use of Lewis X Trisaccharide, Methyl Glycoside in the pharmaceutical industry has resulted in the production of various drugs .

Safety And Hazards

The safety data sheet for Lewis X Trisaccharide, Methyl Glycoside advises against dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Liposomes bearing the Lewis X trisaccharide on the surface, known as “Awesosomes”, have been shown to efficiently target human dendritic cells . This suggests that Lewis X Trisaccharide, Methyl Glycoside could be used for specific delivery of drugs, antigens, or immunostimulatory molecules to human dendritic cells without influencing other cell types .

Eigenschaften

IUPAC Name |

N-[6-(hydroxymethyl)-2-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKWUCRJWBOBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lewis X Trisaccharide, Methyl Glycoside | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)

![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)